2-Chloropyridine 1-oxide
Overview
Description
2-Chloropyridine 1-oxide is a halogenated derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an oxygen atom bonded to the nitrogen atom in the pyridine ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
2-Chloropyridine 1-oxide is a significant compound in the pyridine N-oxides series . It primarily targets the respiratory system . It’s used as an intermediate in the production of important agricultural, pharmaceutical, and daily chemical products .
Mode of Action
The compound interacts with its targets through a variety of chemical reactions. For instance, it can undergo a palladium-catalyzed addition of hydrazides to 2-chloropyridine . The exact mode of action can vary depending on the specific application and the other compounds involved in the reaction.
Biochemical Pathways
For example, it can participate in the synthesis of aminoheterocyclic analogs and 2-aminopyridine derivatives .
Pharmacokinetics
It’s known that the compound is a colorless liquid with a density of 12 g/mL at 25 °C (lit) .
Result of Action
The result of the action of this compound can vary depending on its application. For instance, it’s used as an intermediate in the synthesis of skin cleansers, shampoos, and antifungal and antimold agents . It’s also a necessary raw material for synthesizing phenylurea plant growth regulators .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Additionally, the compound’s reactivity can be affected by steric interactions during the breaking of the C–P bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloropyridine 1-oxide can be synthesized through the oxidation of 2-chloropyridine. One common method involves the use of oxidizing agents such as hydrogen peroxide or peracids. For instance, the reaction of 2-chloropyridine with meta-chloroperbenzoic acid yields this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the chlorination of pyridine followed by oxidation. The process typically includes the use of chlorinating agents like chlorine gas and oxidizing agents such as hydrogen peroxide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloropyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex pyridine derivatives.
Reduction: Reduction reactions can convert this compound back to 2-chloropyridine.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products:
Oxidation: Higher oxidation states of pyridine derivatives.
Reduction: 2-Chloropyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloropyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
2-Chloropyridine: Lacks the oxygen atom bonded to the nitrogen, making it less reactive in certain oxidation reactions.
3-Chloropyridine: Chlorine atom is positioned at the third carbon, leading to different reactivity and applications.
4-Chloropyridine: Chlorine atom is positioned at the fourth carbon, also resulting in distinct chemical behavior.
Uniqueness: 2-Chloropyridine 1-oxide is unique due to the presence of both a chlorine atom and an oxygen atom in the pyridine ring, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its significance .
Properties
IUPAC Name |
2-chloro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-5-3-1-2-4-7(5)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSRTEVFLQJJDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178754 | |
Record name | 2-Chloropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-95-1 | |
Record name | 2-Chloropyridine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2402-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROPYRIDINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B7DYF9G1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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